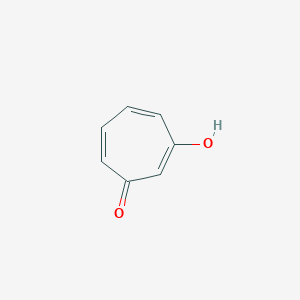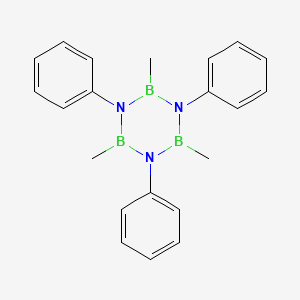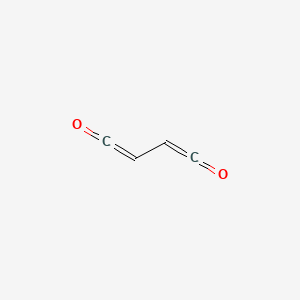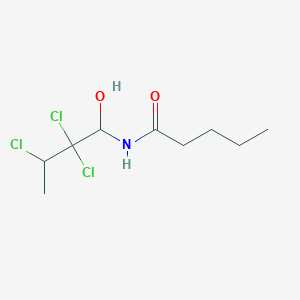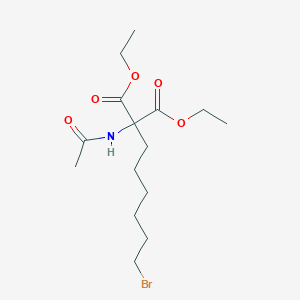
Diethyl acetamido(6-bromohexyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl acetamido(6-bromohexyl)propanedioate is an organic compound with the molecular formula C13H23BrNO4 It is a derivative of propanedioic acid, featuring an acetamido group and a bromohexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(6-bromohexyl)propanedioate typically involves the alkylation of diethyl acetamidomalonate with 6-bromohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl acetamidomalonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 6-bromohexyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Use of large-scale reactors.
- Controlled addition of reagents.
- Efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl acetamido(6-bromohexyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of acetamido(6-bromohexyl)propanedioic acid.
Reduction: Formation of diethyl acetamido(6-hydroxyhexyl)propanedioate.
Aplicaciones Científicas De Investigación
Diethyl acetamido(6-bromohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl acetamido(6-bromohexyl)propanedioate involves its interaction with various molecular targets. The bromohexyl chain can undergo substitution reactions, allowing the compound to modify biological molecules. The acetamido group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetamidomalonate: Lacks the bromohexyl chain, making it less reactive in substitution reactions.
Diethyl 2-(6-bromohexyl)malonate: Similar structure but without the acetamido group, affecting its hydrogen bonding capabilities.
Uniqueness
Diethyl acetamido(6-bromohexyl)propanedioate is unique due to the presence of both the acetamido group and the bromohexyl chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
5183-28-8 |
|---|---|
Fórmula molecular |
C15H26BrNO5 |
Peso molecular |
380.27 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-(6-bromohexyl)propanedioate |
InChI |
InChI=1S/C15H26BrNO5/c1-4-21-13(19)15(17-12(3)18,14(20)22-5-2)10-8-6-7-9-11-16/h4-11H2,1-3H3,(H,17,18) |
Clave InChI |
FMZVTJYFTGWJSG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCCCBr)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

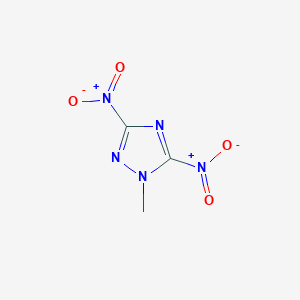
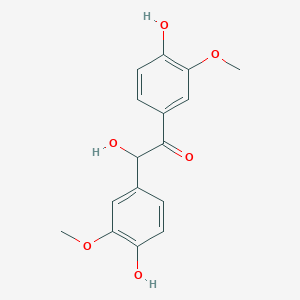
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

